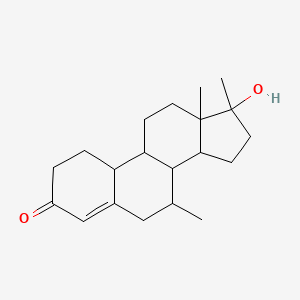![molecular formula C8H8N2O2 B1230370 6,7-ジヒドロピロロ[2,3-c]アゼピン-4,8(1H,5H)-ジオン CAS No. 72908-87-3](/img/structure/B1230370.png)
6,7-ジヒドロピロロ[2,3-c]アゼピン-4,8(1H,5H)-ジオン
概要
説明
アルディシンは、6,7-ジヒドロ-1H,5H-ピロロ[2,3-c]アゼピン-4,8-ジオンとしても知られており、ピロール系複素環アルカロイドです。ピロール環とアゼピン環の両方を含む融合環構造が特徴です。 アルディシンとその誘導体は、海綿から単離されており、様々な生物活性を示しており、科学研究において大きな関心を集めています .
製造方法
合成ルートと反応条件
アルディシンは、ピロールを出発原料として合成することができます。 合成ルートは次の手順を含みます :
アシル化: ピロールはアシル化を受けて、2-トリクロロ酢酸ピロールを生成します。
β-アラニンメチルエステルとの反応: 2-トリクロロ酢酸ピロールは、β-アラニンメチルエステルと反応して、N-(2-ピロイル)-β-アラニンメチルエステルを生成します。
加水分解: N-(2-ピロイル)-β-アラニンメチルエステルを加水分解して、N-(2-ピロイル)-β-アラニンを得ます。
環化: 最後に、N-(2-ピロイル)-β-アラニンは、オキシ塩化リンの作用により環化して、アルディシンを形成します。
工業的製造方法
アルディシンの工業的製造は、同じ合成ルートに従いますが、大規模生産向けに最適化されています。 このプロセスは、シンプルで安価な原料、穏やかな反応条件を用いて、高純度かつ高収率を実現しています .
科学的研究の応用
Aldisin and its derivatives have a wide range of scientific research applications :
Chemistry: Aldisin is used as a starting material for the synthesis of various heterocyclic compounds.
Biology: Aldisin has shown significant biological activities, including antiviral, insecticidal, and fungicidal properties.
Medicine: Aldisin exhibits potential as a cardiovascular drug due to its unique cardiotonic properties. It has positive inotropic effects without increasing heart rate.
Industry: Aldisin is used in the development of new agrochemicals and pharmaceuticals.
作用機序
アルディシンの作用機序には、特定の分子標的や経路との相互作用が関与します . 例えば、アルディシンは、α-グルコシダーゼの阻害を示しています。α-グルコシダーゼは、炭水化物代謝に関与する酵素です。この阻害は、酵素の活性部位との水素結合の形成を通じて達成され、酵素活性の低下につながります。 さらに、アルディシンは、ウイルスコートタンパク質の融合と分解を引き起こすことで、ウイルス粒子の集合を阻害することができます .
準備方法
Synthetic Routes and Reaction Conditions
Aldisin can be synthesized starting from pyrrole as the initial raw material. The synthetic route involves the following steps :
Acylation: Pyrrole undergoes acylation to form 2-trichloroacetic pyrrole.
Reaction with Beta-Alanine Methyl Ester: The 2-trichloroacetic pyrrole reacts with beta-alanine methyl ester to generate N-(2-pyrroyl)-beta-alanine methyl ester.
Hydrolysis: The N-(2-pyrroyl)-beta-alanine methyl ester is hydrolyzed to obtain N-(2-pyrroyl)-beta-alanine.
Cyclization: Finally, N-(2-pyrroyl)-beta-alanine undergoes cyclization under the action of phosphorus oxychloride to form Aldisin.
Industrial Production Methods
The industrial production of Aldisin follows the same synthetic route but is optimized for large-scale production. The process involves using simple and inexpensive raw materials, mild reaction conditions, and achieving high purity and yield .
化学反応の分析
酸化: アルディシンは酸化されて、対応する酸化物を形成することができます。
還元: 還元反応により、アルディシンは還元型に変換することができます。
置換: アルディシンは置換反応を起こすことができ、官能基が他の基に置換されます。
これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応用様々な触媒などがあります。これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。
科学研究への応用
アルディシンとその誘導体は、様々な科学研究への応用範囲が広くあります :
化学: アルディシンは、様々な複素環式化合物の合成における出発物質として使用されます。
生物学: アルディシンは、抗ウイルス活性、殺虫活性、殺菌活性など、重要な生物活性を示しています。
医学: アルディシンは、その独自の強心作用により、心臓血管薬としての可能性を示しています。心拍数を増加させることなく、正の変力作用を示します。
産業: アルディシンは、新しい農薬や医薬品の開発に使用されます。
類似化合物との比較
アルディシンは、その特定の環構造と生物活性により、ピロール系複素環アルカロイドの中でユニークな存在です . 類似の化合物には、以下のようなものがあります。
1-メチルアルディシン: メチル基の置換があるアルディシンの誘導体。
3-ブロモアルディシン: 臭素原子の置換があるアルディシンの誘導体。
フスカイン: 構造的特徴は異なりますが、類似の生物活性を示す、別のピロール系複素環アルカロイド。
アルディシンのユニークさは、ピロール環とアゼピン環の組み合わせにあります。これらが、アルディシンの多様な生物活性と潜在的な治療応用への貢献しています。
特性
IUPAC Name |
1,5,6,7-tetrahydropyrrolo[2,3-c]azepine-4,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-6-2-4-10-8(12)7-5(6)1-3-9-7/h1,3,9H,2,4H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPGLCCSVSGLFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C(C1=O)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40223211 | |
| Record name | Aldisine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40223211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72908-87-3 | |
| Record name | 6,7-Dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72908-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aldisine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072908873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aldisine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40223211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALDISINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TDF8482E6R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

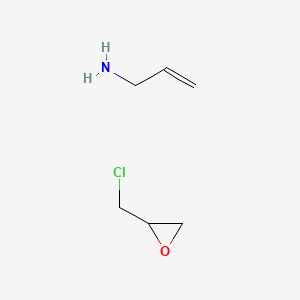
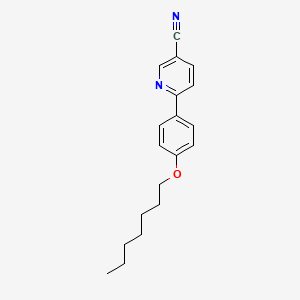
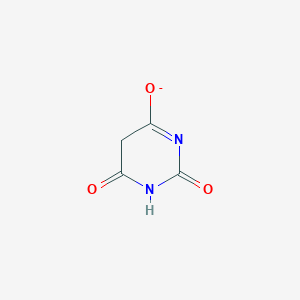


![N-[2-chloro-5-(4-morpholinylsulfonyl)phenyl]-2-oxo-2-(2-phenyl-3-indolizinyl)acetamide](/img/structure/B1230299.png)
![6-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium](/img/structure/B1230300.png)
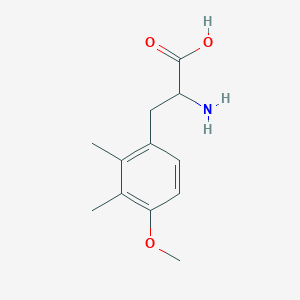
![2-{[3-(3,5-dimethylpiperidin-1-yl)-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl]amino}benzoic acid](/img/structure/B1230303.png)
![1-Butyl-3-[[2-furanyl(oxo)methyl]amino]thiourea](/img/structure/B1230304.png)
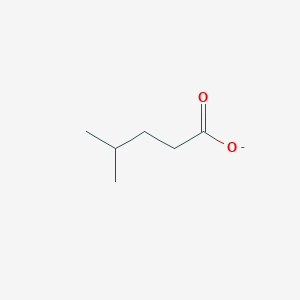
![1-[2-[(3-Cyano-7-methyl-2-quinolinyl)amino]ethyl]-3-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B1230306.png)
